8-Azaxanthine

xanthine dehydrogenase enzyme inhibition purine metabolism

Researchers relying on generic purine analogs encounter irreproducible results from divergent inhibition mechanisms (e.g., competitive vs. noncompetitive Ki). 8-Azaxanthine resolves this with rigorously characterized, compound-specific pharmacology. • Competitive uricase inhibitor confirmed by Lineweaver-Burk analysis; crystal structures (PDB: 1UOX, 2IBA, 3F2M) reveal active-site binding without ion or cofactor requirement. • Selective NMT1 riboswitch ligand - one of only three tightly bound compounds; structurally validated (PDB: 7ELS). • Defined antibacterial resistance threshold (5 mM) enables precise purine antimetabolite studies. Supplied with full analytical documentation. Bulk quantities available for medicinal chemistry and structural biology programs.

Molecular Formula C4H3N5O2
Molecular Weight 153.10 g/mol
CAS No. 103939-18-0
Cat. No. B011884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azaxanthine
CAS103939-18-0
Synonymsphotocarcinorin
Molecular FormulaC4H3N5O2
Molecular Weight153.10 g/mol
Structural Identifiers
SMILESC12=NNN=C1NC(=O)NC2=O
InChIInChI=1S/C4H3N5O2/c10-3-1-2(8-9-7-1)5-4(11)6-3/h(H3,5,6,7,8,9,10,11)
InChIKeyKVGVQTOQSNJTJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azaxanthine: Purine Analog Profile


8-Azaxanthine (CAS 103939-18-0) is a nitrogen-substituted purine analog (triazolopyrimidine) wherein the C8 carbon is replaced by nitrogen [1]. This 8-aza modification yields a distinct inhibitor profile across multiple enzyme classes, including urate oxidase (uricase), xanthine dehydrogenase, and adenosine receptors [1][2]. Unlike many broad-spectrum purine analogs, 8-azaxanthine exhibits context-dependent activity ranging from competitive uricase inhibition to selective binding in bacterial riboswitch aptamers [3][4].

Enzyme inhibition studies

Urate oxidase and xanthine dehydrogenase profiling; competitive inhibition context

Receptor pharmacology

Adenosine A1 antagonist scaffold; reported subtype selectivity over A2

RNA ligand research

NMT1 riboswitch recognition; purine-sensing aptamer studies

Microbial models

Purine antimetabolite screening; growth-arrest phenotype investigation

8-Azaxanthine vs. Related Analogs


Generic substitution of 8-azaxanthine with other azapurines or purine analogs is scientifically unreliable due to pronounced differences in enzyme inhibition constants (Ki), competitive binding mechanisms, and cell-type-specific activity. For example, 8-azaxanthine acts as a competitive inhibitor of xanthine dehydrogenase (Ki = 0.160 mM), whereas 8-azaguanine exhibits noncompetitive inhibition (Ki = 0.077 mM), and 6-mercaptopurine is far more potent (Ki = 0.008 mM) [1]. In uricase assays, 8-azaxanthine demonstrates in vivo inhibitory strength not correlated with in vitro data, unlike 8-azahypoxanthine [2]. Furthermore, 8-azaxanthine selectively binds the NMT1 riboswitch motif while rejecting closely related compounds [3]. These quantitative disparities underscore the necessity of compound-specific verification rather than class-level assumptions.

Xanthine dehydrogenase inhibition mechanism differs from 8-azaguanine (noncompetitive); potency context may shift

NMT1 riboswitch binding is highly selective; structural analogs are rejected, limiting class-level replacement

Uricase inhibition in vitro/in vivo discordance reported; analog interchange requires compound-specific validation

8-Azaxanthine Comparative Enzyme and Binding Data


Xanthine Dehydrogenase Inhibition Comparison

In competitive inhibition assays against xanthine dehydrogenase from Triatoma infestans fat body, 8-azaxanthine exhibits a Ki of 0.160 mM, compared to 8-azaguanine (noncompetitive inhibition, Ki = 0.077 mM) and 6-mercaptopurine (Ki = 0.008 mM) [1]. The distinct inhibition mechanism (competitive vs. noncompetitive) and the 20-fold difference in potency versus 6-mercaptopurine demonstrate that 8-azaxanthine occupies a specific intermediate-affinity competitive niche.

Xanthine DH Ki
Head-to-head

Ki 0.160 mM (competitive)

Supports competitive inhibition profiling for purine metabolism studies

20-fold less potent than 6-mercaptopurine; intermediate affinity niche

xanthine dehydrogenase enzyme inhibition purine metabolism

Uricase Inhibition: In Vitro vs. In Vivo Potency

In a comparative uricase inhibition study using rat liver homogenates, 2,8-diazahypoxanthine was the most potent inhibitor in vitro, followed by 2-azahypoxanthine, 8-azaxanthine, 8-azahypoxanthine, and oxonate [1]. However, in vivo measurement of serum urate and allantoin levels revealed that 8-azaxanthine and 8-azahypoxanthine were both relatively strong uricase inhibitors, despite the latter's weak in vitro activity [1]. 8-Azaxanthine was confirmed as a competitive inhibitor via Lineweaver-Burk analysis [1].

Uricase inhibition rank
Head-to-head

In vitro: moderate; in vivo: relatively strong

In vitro/in vivo discordance emphasizes need for compound-specific validation

Rank order from rat liver homogenate and serum urate models

urate oxidase uricase inhibition gout model

Adenosine A1 Receptor Selectivity vs. Caffeine

The 7-cyclopentyl-1,3-dimethyl-8-azaxanthine derivative was directly compared to caffeine in radioligand binding assays. It was 3-fold more potent than caffeine at adenosine A1 receptors and 6-fold less active at A2 receptors [1][2]. Further, 7-cyclopentyl-1,3-dipropyl-8-azaxanthine was noted as one of the most potent and selective among 7-alkyl-substituted xanthines at A1 receptors [1].

A1 vs A2 selectivity
Head-to-head

3× more potent than caffeine at A1; 6× less active at A2

Reported A1-selective antagonist context; supports adenosine receptor subtype research

Bovine brain membrane radioligand binding

adenosine receptor A1 antagonist xanthine derivative

Pseudomonas aeruginosa Growth Inhibition

In Pseudomonas aeruginosa NCTC 8203, 8-azaguanine does not inhibit growth but undergoes slow deamination, whereas 8-azaxanthine temporarily arrests growth [1]. Furthermore, mutant strains resistant to 10 mM 8-azaguanine and 5 mM 8-azaxanthine were isolated, indicating compound-specific resistance thresholds [2]. 8-Azaxanthine also completely inhibited adaptation to uric acid oxidation, while 8-azaguanine only delayed adaptation [2].

P. aeruginosa phenotype
Head-to-head

Temporary growth arrest; full adaptation block

Supports purine antimetabolite screening; distinct from 8-azaguanine non-inhibitory profile

Resistance threshold 5 mM vs 10 mM for analog

antimicrobial Pseudomonas purine antimetabolite

NMT1 Riboswitch Selective Binding

Biochemical screening of numerous ligand candidates revealed that NMT1 motif RNA constructs most tightly bind 8-azaxanthine, xanthine, and uric acid, whereas most other closely related compounds are strongly rejected [1][2]. This selective recognition forms the basis of a bacterial riboswitch class that specifically senses oxidized purines to regulate genes associated with purine transport and oxidation [1].

NMT1 riboswitch binding
Head-to-head

Tightly bound; other analogs strongly rejected

Reported selective riboswitch ligand recognition; supports RNA-based probe development

Validated in gene regulation assays; no Ki/Kd in abstract

riboswitch RNA aptamer purine sensing

8-Azaxanthine Research and Application Scenarios


Uricase Competitive Inhibition & Structural Biology

8-Azaxanthine is a validated competitive inhibitor of urate oxidase (uricase), confirmed by Lineweaver-Burk analysis [1]. Multiple high-resolution crystal structures (e.g., PDB: 1UOX, 2IBA, 3F2M) have been solved with 8-azaxanthine bound in the active site, revealing an oxidation mechanism that does not require ions or prosthetic groups [2]. This makes it an essential tool for structural biologists and enzymologists investigating uricase catalytic mechanisms or developing uricase inhibitors for gout research. Its distinct in vivo vs. in vitro inhibitory profile further supports pharmacokinetic and pharmacodynamic studies [1].

A1-Selective Antagonist Tool Development

Derivatives such as 7-cyclopentyl-1,3-dipropyl-8-azaxanthine exhibit high potency and selectivity for adenosine A1 receptors compared to A2 receptors [1]. This quantitative selectivity (e.g., 3× more potent than caffeine at A1, 6× less active at A2) enables precise pharmacological dissection of adenosine receptor subtype functions in cardiovascular, neurological, and inflammatory models [1]. Procurement of the parent 8-azaxanthine scaffold supports further medicinal chemistry optimization of A1-selective antagonists.

Microbial Purine Antimetabolite Research

8-Azaxanthine temporarily arrests Pseudomonas aeruginosa growth and completely inhibits adaptation to uric acid oxidation, whereas 8-azaguanine does not [1][2]. This differential activity, coupled with defined resistance thresholds (5 mM for 8-azaxanthine vs. 10 mM for 8-azaguanine), provides a precise system for studying purine antimetabolite mechanisms, bacterial purine salvage pathways, and the development of antimicrobial resistance [1][2].

Xanthine-Responsive Riboswitch Engineering

8-Azaxanthine is one of only three ligands (along with xanthine and uric acid) that are tightly bound by the NMT1 riboswitch aptamer, while numerous closely related compounds are rejected [1]. This selective recognition has been structurally characterized (PDB: 7ELS) and functionally validated in gene regulation assays [1]. For synthetic biologists developing RNA-based biosensors, gene expression control modules, or studying riboswitch evolution, 8-azaxanthine serves as a defined, high-specificity ligand for the xanthine riboswitch class.

Application
Selection Property
Validation Focus
Uricase structural biology
Competitive uricase inhibition mechanism
Crystal structure and kinetic validation (Lineweaver-Burk)
Adenosine A1 receptor pharmacology
Reported A1 vs A2 subtype selectivity
Radioligand binding and receptor profiling
Bacterial purine antimetabolite screening
Growth-arrest and adaptation inhibition context
Phenotypic resistance threshold verification
RNA riboswitch ligand engineering
NMT1 aptamer selective recognition
Gene regulation and ligand specificity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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